molecular formula C20H43O4P B13702647 Eicosyl phosphate CAS No. 68647-41-6

Eicosyl phosphate

Cat. No.: B13702647
CAS No.: 68647-41-6
M. Wt: 378.5 g/mol
InChI Key: XGIDNLGWAKKYQJ-UHFFFAOYSA-N
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Description

Eicosyl phosphate is a chemical compound that belongs to the class of organic phosphates It is an ester of eicosanol and phosphoric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosanol with phosphoric acid. The reaction typically involves heating eicosanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of eicosanol and phosphoric acid, along with the catalyst, into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce eicosanol and phosphoric acid.

    Oxidation: this compound can be oxidized to form eicosanoic acid and phosphoric acid.

    Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Eicosanol and phosphoric acid.

    Oxidation: Eicosanoic acid and phosphoric acid.

    Substitution: Depending on the nucleophile, various substituted eicosyl derivatives.

Scientific Research Applications

Eicosyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular signaling and membrane biology.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of eicosyl phosphate involves its interaction with cellular membranes and enzymes. It can act as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, releasing eicosanol and phosphoric acid. This interaction can influence various cellular processes, including signal transduction and membrane dynamics.

Comparison with Similar Compounds

    Tricresyl phosphate: Used as a flame retardant and plasticizer.

    Phosphatidylcholine: A major component of biological membranes.

    Phosphatidylethanolamine: Another key phospholipid in biological membranes.

Uniqueness: Eicosyl phosphate is unique due to its long eicosyl chain, which imparts distinct physical and chemical properties compared to shorter-chain phosphates. This makes it particularly useful in applications requiring specific hydrophobic characteristics and interactions with lipid membranes.

Properties

CAS No.

68647-41-6

Molecular Formula

C20H43O4P

Molecular Weight

378.5 g/mol

IUPAC Name

icosyl dihydrogen phosphate

InChI

InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23)

InChI Key

XGIDNLGWAKKYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O

Origin of Product

United States

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